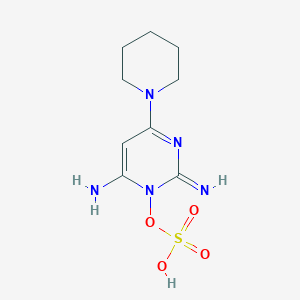
2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-" often involves multi-step reactions, including asymmetric synthesis techniques and intramolecular reactions. For instance, Guenter and Gais (2003) described the asymmetric synthesis of fused bicyclic amino acids via a highly selective allylation and a diastereoselective Pauson-Khand cycloaddition, a method potentially applicable to the synthesis of similar complex molecules (Guenter & Gais, 2003).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated through crystallography and spectroscopy. Kumar et al. (2012) presented the molecular structure of a related compound, highlighting intramolecular interactions and conformational details, which are critical for understanding the chemical behavior and reactivity of "2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-" (Kumar et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving the compound or its derivatives include cycloaddition, rearrangement, and nucleophilic substitution. Dommaraju et al. (2015) discussed a three-component reaction for synthesizing structurally diverse derivatives, showcasing the compound's versatility in synthetic chemistry (Dommaraju et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, are determined by the molecular structure and are essential for understanding the compound's behavior in different environments. For example, the study by Guan et al. (2017) on polyimides containing similar structural units sheds light on how molecular features can influence material properties like refractive index and solubility (Guan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are critical for applications in synthesis and material science. The work of Ammar et al. (2004) on the synthesis and antimicrobial activity of pyrimidine derivatives highlights the functional versatility and potential biological relevance of compounds within this chemical framework (Ammar et al., 2004).
科学的研究の応用
Applications in N-Heterocycle Synthesis
Chiral sulfinamides, such as tert-butanesulfinamide, play a crucial role in the stereoselective synthesis of amines and their derivatives, offering pathways to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are pivotal in natural product synthesis and have therapeutic relevance, suggesting a potential application area for the compound (Philip et al., 2020).
Insight into Antioxidant Capacity Assays
The compound's relevance in antioxidant capacity assays, specifically through ABTS/PP decolorization, is underscored by its potential to elucidate reaction pathways crucial for evaluating antioxidant capacity. This highlights its utility in comparative analyses and understanding specific reactions, which could bias comparisons between antioxidants (Ilyasov et al., 2020).
Potential in CNS Drug Synthesis
Heterocycles with nitrogen, sulfur, and oxygen atoms, including pyrimidine derivatives, are identified as potential leads for synthesizing compounds with central nervous system (CNS) activity. This insight into functional chemical groups might pave the way for developing novel CNS-acting drugs, with the compound being a candidate for further exploration (Saganuwan, 2017).
Role in Optoelectronic Materials
The inclusion of pyrimidine fragments in π-extended conjugated systems is valuable for creating novel optoelectronic materials. Pyrimidine and its derivatives, due to their structural and electronic properties, are essential for fabricating materials for organic light-emitting diodes (OLEDs) and other photoelectric conversion elements, indicating a direct application of the compound in advanced material science (Lipunova et al., 2018).
Syntheses and Anti-Inflammatory Activities
Pyrimidine derivatives exhibit a broad range of pharmacological effects, including anti-inflammatory properties. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives are thoroughly discussed, providing a foundation for the compound's potential use in developing anti-inflammatory agents (Rashid et al., 2021).
Safety And Hazards
According to its Safety Data Sheet (SDS), this compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . Precautionary measures include avoiding ingestion, skin contact, eye contact, and inhalation, and using the compound only in well-ventilated areas .
特性
CAS番号 |
83701-22-8 |
|---|---|
製品名 |
2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)- |
分子式 |
C₉H₁₅N₅O₄S |
分子量 |
289.31 g/mol |
IUPAC名 |
(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6,11H,1-5,10H2,(H,15,16,17) |
InChIキー |
DHVJQUFZGZOFFY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OS(=O)(=O)O |
正規SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OS(=O)(=O)O |
同義語 |
6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide Sulfate; 1,6-Dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-2-pyrimidinamine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



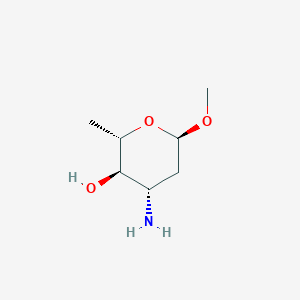
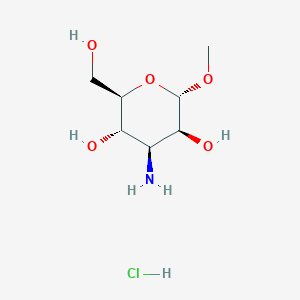
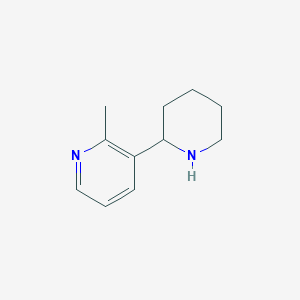
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)
![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)
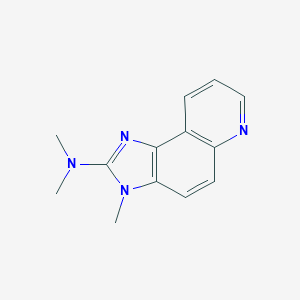
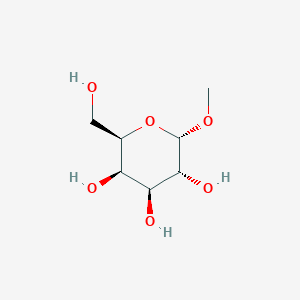
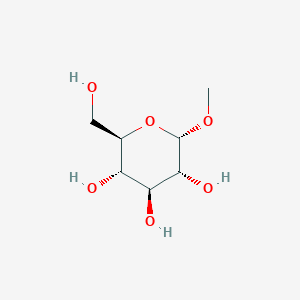
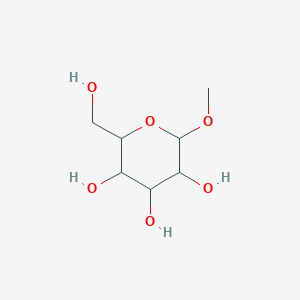

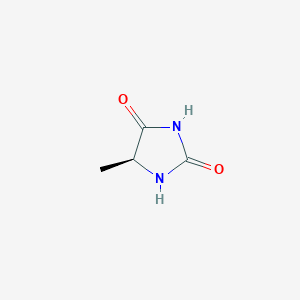

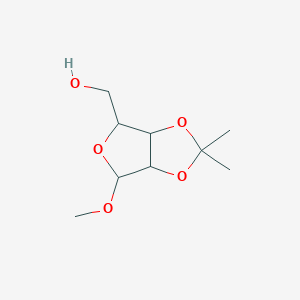
![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)